This compound can be classified as:
The synthesis of 1-[3-(Benzyl-ethyl-amino)-piperidin-1-yl]-2-chloro-ethanone typically involves multiple steps, including the formation of the piperidine ring and subsequent substitution reactions. The general synthesis route is as follows:
This synthesis can be optimized using continuous flow reactors to enhance yield and purity while minimizing side reactions.
The molecular structure of 1-[3-(Benzyl-ethyl-amino)-piperidin-1-yl]-2-chloro-ethanone can be described in detail:
The compound's three-dimensional conformation can influence its reactivity and interaction with biological targets.
1-[3-(Benzyl-ethyl-amino)-piperidin-1-yl]-2-chloro-ethanone is capable of undergoing several chemical reactions:
These reactions highlight the compound's versatility in synthetic chemistry.
The mechanism of action for 1-[3-(Benzyl-ethyl-amino)-piperidin-1-yl]-2-chloro-ethanone likely involves its interaction with specific molecular targets such as neurotransmitter receptors or ion channels. The benzyl-ethyl-amino moiety may mimic endogenous ligands, allowing it to bind effectively to these targets. This interaction can modulate receptor activity, influencing various physiological processes such as neurotransmission, potentially leading to therapeutic effects in conditions like anxiety or depression.
The compound's melting point, boiling point, and other thermodynamic properties are crucial for determining its stability and behavior under various conditions.
1-[3-(Benzyl-ethyl-amino)-piperidin-1-yl]-2-chloro-ethanone has several potential applications:
The compound can be used in research settings to explore its biological effects and potential therapeutic applications through various assays and studies involving receptor binding affinity and efficacy.
The synthesis of 1-[3-(benzyl-ethyl-amino)-piperidin-1-yl]-2-chloro-ethanone (molecular formula: C~16~H~23~ClN~2~O, MW: 294.82 g/mol) follows a sequential two-step strategy to ensure regioselective functionalization of the piperidine scaffold. The primary route involves:
Step 1: Piperidine Core Functionalization
Step 2: Chloroacetylation
Table 1: Multi-Step Synthesis Optimization
Step | Reagents/Conditions | Yield (%) | Key Byproducts |
---|---|---|---|
Alkylation | Benzyl chloride, ethylamine, K~2~CO~3~, DMF, 80°C | 78 | Dialkylated impurities (≤10%) |
Chloroacetylation | ClCH~2~COCl, TEA, DCM, 0°C → RT | 74 | Bis-chloroacetylated adduct (≤8%) |
Chiral induction at the piperidine 3-position is critical for biological activity modulation. Two enantioselective approaches are prominent:
Chiral Resolution: Racemic 3-(benzyl-ethyl-amino)piperidine is resolved using L-tartaric acid in ethanol/water. The (R)-enantiomer crystallizes preferentially (ee >98%, yield 40%) [5] [7].
Catalytic Asymmetric Hydrogenation:
Table 2: Enantioselective Methods Comparison
Method | Catalyst/Reagent | ee (%) | Yield (%) | Cost Efficiency |
---|---|---|---|---|
Chiral Resolution | L-Tartaric acid | >98 | 40 | High |
Asymmetric Hydrogenation | Ru-(S)-BINAP | 94 | 82 | Moderate |
Solvent/Base Optimization:
Temperature Control:
Leaving Group Efficiency:
Palladium-Catalyzed C–N Coupling:
Organocatalytic α-Functionalization:
Continuous Flow Hydrogenation:
Table 3: Catalytic Functionalization Performance
Catalytic System | Reaction | Conditions | Yield (%) | Selectivity |
---|---|---|---|---|
Pd~2~(dba)~3~/XPhos | C–N coupling of 3-bromopiperidine | Toluene, 100°C, 12h | 88 | >99% |
Ru-(S)-BINAP | Asymmetric hydrogenation | MeOH, 50 psi H~2~, 60°C | 82 | ee 94% |
Benzylquininium chloride | Phase-transfer alkylation | Toluene/H~2~O, −20°C | 75 | ee 90% |
Comprehensive Compound Nomenclature
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: